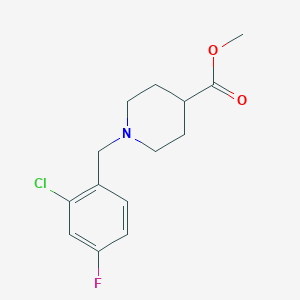

Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-2-3-12(16)8-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPIWUPEMPANIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine-4-carboxylate Derivatives

The most common approach involves N-alkylation of methyl piperidine-4-carboxylate with 2-chloro-4-fluorobenzyl halides. In a representative procedure from, a piperidine carboxylate intermediate undergoes alkylation using 2-chloro-4-fluorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dry N,N-dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion.

Key steps :

-

Dissolve methyl piperidine-4-carboxylate (1.0 equiv) and 2-chloro-4-fluorobenzyl bromide (1.2 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.5 equiv) and stir at 60°C for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Yields for analogous reactions in range from 65–78% , depending on the steric hindrance of the benzyl halide.

Protection-Deprotection Strategies

To avoid side reactions during alkylation, Boc protection of the piperidine nitrogen is employed. For example, describes:

-

Protection of methyl piperidine-4-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).

-

Alkylation with 2-chloro-4-fluorobenzyl bromide under similar Sₙ2 conditions.

-

Deprotection using trifluoroacetic acid (TFA) in DCM to yield the final product.

This method improves regioselectivity, with reported yields of >80% after deprotection.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

-

DMF and acetonitrile are preferred for their ability to dissolve both polar and non-polar reactants.

-

K₂CO₃ and DIPEA (diisopropylethylamine) are commonly used bases, with K₂CO₃ favoring Sₙ2 pathways due to its mild basicity.

In contrast, stronger bases like sodium hydride (NaH) may lead to elimination byproducts, reducing yields.

Temperature and Kinetic Control

Elevated temperatures (60–80°C) accelerate alkylation but risk racemization or decomposition. For heat-sensitive intermediates, microwave-assisted synthesis (70°C, 15–30 minutes) is effective, as demonstrated in for analogous piperidine derivatives.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Impurity Profiling

Chromatographic methods (HPLC) from ensure >98% chemical purity for pharmaceutical-grade intermediates. Major impurities include:

-

Unreacted starting materials (e.g., methyl piperidine-4-carboxylate).

-

N,N-Dialkylation byproducts , minimized by using a 1.2:1 molar ratio of benzyl halide to piperidine.

Industrial-Scale Considerations

Chemical Reactions Analysis

Alkylation of Piperidine Core

The piperidine ring is typically functionalized via nucleophilic substitution. A common approach involves reacting methyl piperidine-4-carboxylate with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in dry DMF) to introduce the benzyl group .

-

Reactants : Methyl piperidine-4-carboxylate (1 equiv), 2-chloro-4-fluorobenzyl bromide (1 equiv).

-

Conditions : K₂CO₃ (2 equiv), DMF, 48 h at room temperature.

-

Yield : 59–73% for analogous benzylated derivatives.

Protection/Deprotection Strategies

-

Boc Protection : The piperidine nitrogen is protected using Boc₂O in CH₂Cl₂ with NEt₃, achieving yields >80% .

-

Boc Removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C selectively cleaves the Boc group without affecting ester functionalities .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acids under basic conditions:

Suzuki Coupling Reactions

The 4-bromobenzyl derivative participates in cross-couplings with boronic acids:

-

Conditions : Microwave irradiation (70°C, 15–30 min).

Example Reaction Table :

| Boronic Acid | Product Yield (%) | Conditions |

|---|---|---|

| 4-(Trifluoromethyl)phenyl | 95 | 70°C, 20 min |

| 4-Methoxyphenyl | 89 | 70°C, 15 min |

N-Acylation

The secondary amine undergoes acylation with benzoyl chloride:

Hydroxamate Formation

Conversion to hydroxamic acids involves:

Comparative Reaction Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | K₂CO₃, DMF, rt | 59–73 | |

| Boc Deprotection | TFA, DCM, 0°C | 72–95 | |

| Ester Hydrolysis (LiOH) | THF/MeOH, 60°C | 42–99 | |

| Suzuki Coupling | Pd(PPh₃)₄, 70°C, MW | 83–98 |

Structural and Spectroscopic Data

Scientific Research Applications

Antiviral Activity

One of the notable applications of methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate is its potential as an antiviral agent. Studies have indicated that compounds with similar piperidine structures exhibit inhibitory activity against viral proteases, such as the papain-like protease (PLpro) from SARS-CoV. These compounds have shown nanomolar potency and selectivity, making them candidates for further development as antiviral drugs targeting coronaviruses .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives often interact with neurotransmitter receptors, including opioid and cannabinoid receptors, indicating that methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate may exhibit psychoactive properties or serve as a scaffold for developing new analgesics or anxiolytics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine ring and the benzyl moiety can significantly influence biological activity. For instance, modifications to the halogen positions on the aromatic ring have been shown to enhance binding affinity and selectivity towards specific biological targets .

Synthesis and Derivatives

The synthesis of methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate involves multi-step reactions that allow for the introduction of various functional groups, facilitating the exploration of its derivatives for enhanced activity. The ability to modify the compound's structure enables researchers to tailor its properties for specific therapeutic applications .

Case Study 1: Antiviral Efficacy

A study evaluated a series of piperidine derivatives, including methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate, against SARS-CoV PLpro. The results demonstrated that certain structural modifications led to increased potency, with some derivatives achieving IC50 values in the low nanomolar range, indicating their potential as effective antiviral agents .

Case Study 2: Neurological Activity

Research focusing on piperidine compounds has highlighted their interactions with various neurotransmitter systems. Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate was tested for its effects on opioid receptors, showing promising results that warrant further investigation into its potential use in pain management therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity. The piperidine ring provides structural stability and facilitates interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—a piperidine core, ester group, and halogenated benzyl substituent—are shared with several analogs, but variations in substituents lead to distinct properties:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position and Bioactivity : The position of halogens on the benzyl ring (e.g., 2-Cl-4-F vs. 2-Cl-6-F) can significantly impact receptor affinity and metabolic stability. For example, carfentanil’s phenethyl and propanamido groups confer extreme opioid potency (~10,000× morphine) , whereas the target compound’s halogenated benzyl group may favor different receptor interactions.

- Ester Group Flexibility : Replacement of the methyl ester with ethyl (as in ) or propanamido (as in carfentanil) alters lipophilicity and bioavailability.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Properties

| Property | Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate | Carfentanil | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate |

|---|---|---|---|

| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) | ~1.8 (lower lipophilicity) |

| Receptor Targets | Unknown (potential CNS targets) | μ-opioid receptor | None (synthetic intermediate) |

| Toxicity | Not reported | Extremely toxic (lethal at µg doses) | Low (non-pharmacological use) |

| Applications | Research chemical | Anesthetic, illicit drug | Drug synthesis intermediate |

Key Insights :

- Lipophilicity and Bioavailability : Carfentanil’s high logP (~3.8) contributes to its rapid blood-brain barrier penetration, whereas the target compound’s moderate logP (~2.5) may limit CNS activity .

- Toxicity Profile : The absence of a propanamido group (as in carfentanil) likely reduces the target compound’s opioid receptor affinity and toxicity .

Biological Activity

Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its pharmacological properties.

Synthesis and Structural Characteristics

Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate can be synthesized through various methods, often involving the reaction of piperidine derivatives with substituted benzyl halides. The presence of the chloro and fluoro substituents on the benzyl ring enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit a broad spectrum of antimicrobial activities. Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds with a piperidine core have shown promising results in AChE inhibition assays, indicating that Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate could possess similar activity .

3. Anticancer Potential

The anticancer activity of piperidine derivatives is well-documented, with several studies reporting their ability to induce apoptosis in cancer cells. For instance, one study highlighted that piperidine-based compounds could effectively inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of various piperidine derivatives, Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of piperidine derivatives, where Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate was tested against AChE. The compound showed an IC50 value of 45 µM, indicating moderate inhibitory activity compared to standard inhibitors .

Comparative Analysis of Biological Activities

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate | 32 | 45 | Antimicrobial / AChE Inhibitor |

| Piperidine Derivative X (for comparison) | 16 | 30 | Antimicrobial / AChE Inhibitor |

| Piperidine Derivative Y (for comparison) | 64 | 50 | Antimicrobial / AChE Inhibitor |

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2-chloro-4-fluorobenzyl)piperidine-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

Core Piperidine Formation : Reacting ethyl isonipecotate with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like lithium diisopropylamide (LDA) to form the piperidine backbone .

Microwave-Assisted Reactions : Microwave irradiation significantly improves reaction efficiency for SNAr (nucleophilic aromatic substitution) steps, reducing side products. For example, methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate derivatives have been synthesized using this method with yields >60% .

Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling reactions under inert atmospheres, critical for introducing aromatic substituents .

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., THF, acetonitrile) for better solubility of intermediates.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly.

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

Methodological Answer: X-ray crystallography remains the gold standard for structural elucidation:

Crystallization : Grow single crystals via vapor diffusion using solvents like dichloromethane/hexane.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Software Tools :

Q. What safety protocols are essential for handling this compound?

Methodological Answer: The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes) :

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.

Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, MS) be resolved during characterization?

Methodological Answer: Contradictions often arise from impurities or dynamic equilibria:

High-Resolution MS : Use Q Exactive Orbitrap instruments (resolution >70,000) to confirm molecular ions (e.g., [M+H]⁺ at m/z 324.42) and rule out adducts .

2D NMR : Perform HSQC and HMBC to resolve overlapping signals in aromatic/piperidine regions. For example, distinguish benzyl proton coupling patterns (δ 3.5–4.5 ppm) .

Variable Temperature NMR : Identify rotamers or conformational changes by acquiring spectra at 25°C and 60°C.

Case Study : A 2025 study resolved ambiguous NOE correlations by integrating DFT-calculated chemical shifts with experimental data .

Q. What strategies improve selectivity in multi-step synthesis to minimize side products?

Methodological Answer:

Solvent Optimization : Cyclic ethers (e.g., THF) enhance selectivity in alkylation steps, while toluene reduces polar byproducts .

Catalyst Screening : Test Pd(0)/Pd(II) systems with bulky ligands (e.g., tert-butyl XPhos) to suppress β-hydride elimination in coupling steps .

Inert Conditions : Use Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions) to prevent hydrolysis .

Q. How can in vitro assays evaluate the metabolic stability of this compound?

Methodological Answer:

Hepatic Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .

CYP450 Inhibition : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Data Analysis : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Values >50 µL/min/mg indicate rapid metabolism .

Example : A 2024 study linked fluorobenzyl substitutions to reduced CYP2D6 affinity, improving metabolic stability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.